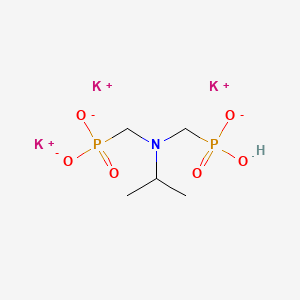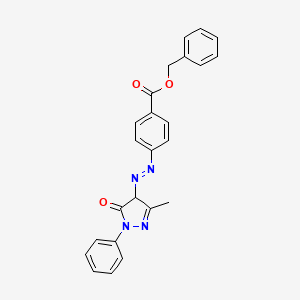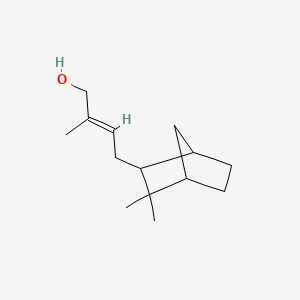
4-(3,3-Dimethyl-2-norbornyl)-2-methyl-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-596-3, also known as 2-Buten-1-ol, 4-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-, is a chemical compound with the molecular formula C14H24O . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthetic routes for EINECS 303-596-3 involve the reaction of bicyclo[2.2.1]hept-2-ene with 2-methyl-2-buten-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
EINECS 303-596-3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 303-596-3 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses of the compound, including its effects on biological systems and potential as a drug precursor.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which EINECS 303-596-3 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
EINECS 303-596-3 can be compared with other similar compounds, such as:
2-Buten-1-ol: Similar in structure but lacks the bicyclo[2.2.1]hept-2-yl group, leading to different chemical properties and reactivity.
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-methyl-2-buten-1-ol: A close analog with slight variations in the molecular structure, affecting its reactivity and applications.
The uniqueness of EINECS 303-596-3 lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
94201-14-6 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h4,11-13,15H,5-9H2,1-3H3/b10-4+ |
InChI Key |
ZQLJPMFXFCYADN-ONNFQVAWSA-N |
Isomeric SMILES |
C/C(=C\CC1C2CCC(C2)C1(C)C)/CO |
Canonical SMILES |
CC(=CCC1C2CCC(C2)C1(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


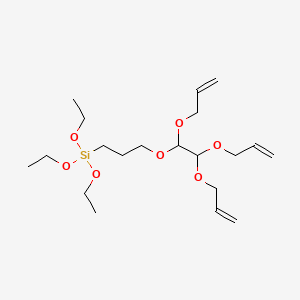
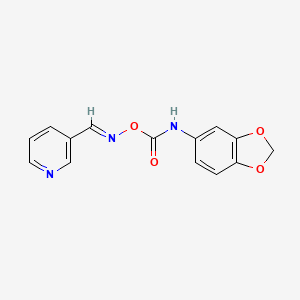
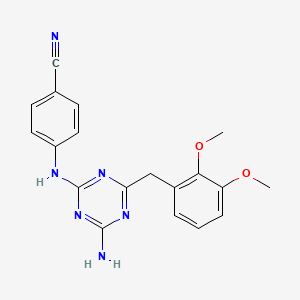



![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

